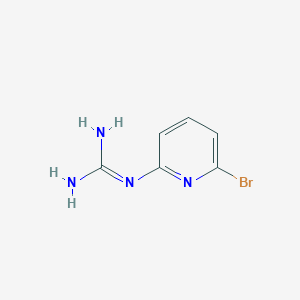

N-(6-bromopyridin-2-yl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

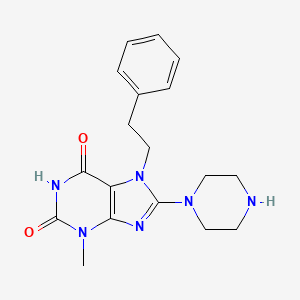

“2-(6-Bromopyridin-2-yl)guanidine” is a chemical compound that has been used in various research and development contexts . It is also known as “N-[(6-bromopyridin-2-yl)methyl]guanidine dihydrochloride” with a CAS Number of 2503205-05-6 .

Synthesis Analysis

Guanidines, which include “2-(6-Bromopyridin-2-yl)guanidine”, are typically prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . In one study, guanidine-pyridine hybrid derivatives were synthesized by substituted urea derivatives namely 1,1,3,3-tetramethylurea and N, N′-dimethylurea with 2-aminopyridine .Molecular Structure Analysis

The molecular structure of “2-(6-Bromopyridin-2-yl)guanidine” can be represented by the InChI code: 1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H .科学的研究の応用

Synthesis and Chemical Properties

2-(6-Bromopyridin-2-yl)guanidine is a compound involved in diverse synthetic pathways, demonstrating its versatility in organic chemistry. A study by Salvatori et al. (2005) explored the synthesis of various substituted 2-aminotetrahydroazolopyridines and 2-aminohexahydroazolopyridines through bromine-mediated addition of protected guanidine to hydropyridine derivatives. This process showcases the compound's role in generating bicyclic azoles, highlighting its utility in constructing complex organic frameworks with potential biological activities (Salvatori et al., 2005).

Biogenetic Synthesis and Marine Alkaloids

2-(6-Bromopyridin-2-yl)guanidine also finds application in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids. Research by Abou-Jneid et al. (2004) detailed a simple synthesis method for creating fused tetrahydro-imidazopyridine via the selective addition of protected guanidine to N-carbomethoxy-1,2-dihydropyridine in the presence of bromine. This methodology facilitates the production of natural marine metabolites, such as 3-amino-1-(2-aminoimidazol-4-yl)-prop-1-ene, from pyridine, suggesting the potential for discovering new pharmacologically active compounds from marine sources (Abou-Jneid et al., 2004).

Antimicrobial Activity

The antimicrobial potential of derivatives of 2-(6-Bromopyridin-2-yl)guanidine was explored through the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives by Babu et al. (2015). These compounds were obtained via a multi-step synthesis starting from 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other reactions to afford the final products. The synthesized compounds exhibited significant in vitro antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).

Coordination Chemistry

The coordination chemistry of guanidines, including 2-(6-Bromopyridin-2-yl)guanidine, is a field of interest due to the versatility and flexible ligand properties of these compounds. Bailey and Pace (2001) reviewed the coordination modes and donor properties of guanidines, showing compatibility with a wide range of metal ions. This research underscores the importance of 2-(6-Bromopyridin-2-yl)guanidine in developing metal-organic frameworks and complexes with potential applications in catalysis, materials science, and bioinorganic chemistry (Bailey & Pace, 2001).

将来の方向性

The future directions for “2-(6-Bromopyridin-2-yl)guanidine” could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its potential antibacterial properties could be further explored, particularly in the context of developing new antibiotic compounds to control and prevent the growth of drug-resistant bacterial strains .

特性

IUPAC Name |

2-(6-bromopyridin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAILWPWGQJFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2897178.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)